

# 3-Fluoro-5-(trifluoromethyl)benzoyl chloride supplier information

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## Compound of Interest

Compound Name: 3-Fluoro-5-(trifluoromethyl)benzoyl  
chloride

Cat. No.: B066318

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<An In-depth Technical Guide to **3-Fluoro-5-(trifluoromethyl)benzoyl Chloride**

## Introduction: A Keystone Building Block in Modern Chemistry

**3-Fluoro-5-(trifluoromethyl)benzoyl chloride**, identified by its CAS Number 171243-30-4, is a highly functionalized aromatic acyl chloride.<sup>[1]</sup> Its strategic placement of a fluorine atom and a trifluoromethyl (-CF<sub>3</sub>) group on the benzene ring imparts unique electronic properties and steric influences, making it a valuable and versatile reagent in synthetic chemistry. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly enhances the electrophilicity of the carbonyl carbon, rendering the compound an excellent acylating agent.<sup>[1]</sup> <sup>[2]</sup> This heightened reactivity, combined with the metabolic stability often conferred by fluorine atoms, positions this molecule as a key intermediate in the synthesis of complex targets in pharmaceuticals, agrochemicals, and materials science.<sup>[1][3]</sup> This guide provides an in-depth analysis of its properties, synthesis, applications, and safe handling, tailored for researchers and professionals in drug development and chemical synthesis.

## Physicochemical and Spectroscopic Data

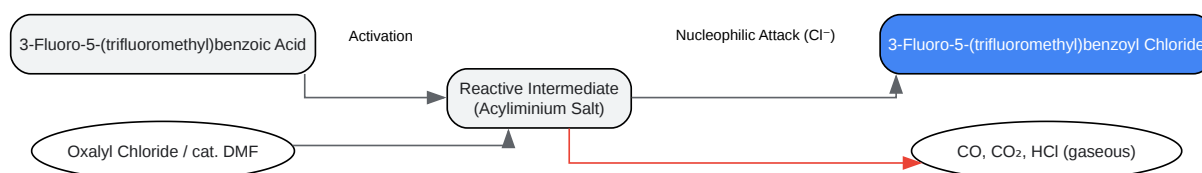
A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The properties of **3-Fluoro-5-(trifluoromethyl)benzoyl chloride** are summarized below, collated from leading suppliers.

Property	Value	Source
CAS Number	171243-30-4	[1]
Molecular Formula	C <sub>8</sub> H <sub>3</sub> ClF <sub>4</sub> O	[1]
Molecular Weight	226.55 g/mol	[1]
Appearance	Colorless to light yellow/red clear liquid	[1]
Boiling Point	119 °C (lit.)	[1]
Density	1.482 g/mL at 25 °C (lit.)	
Refractive Index (n <sub>20</sub> /D)	1.462 (lit.)	
Purity (Typical)	≥ 95-98% (GC)	[1]

## Synthesis and Mechanistic Considerations

While end-users typically procure this reagent, understanding its synthesis provides valuable context. Acyl chlorides are commonly synthesized from their corresponding carboxylic acids. A prevalent method involves the treatment of 3-Fluoro-5-(trifluoromethyl)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride ((COCl)<sub>2</sub>). The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a mild and efficient method that produces gaseous byproducts (CO<sub>2</sub>, CO, HCl), simplifying purification.[4]

The general mechanism involves the formation of a highly reactive Vilsmeier-Haack type intermediate from the reaction of oxalyl chloride and DMF, which then activates the carboxylic acid for subsequent nucleophilic attack by the chloride ion.



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Caption: Generalized synthesis of the title compound from its carboxylic acid precursor.

## Core Applications in Research and Development

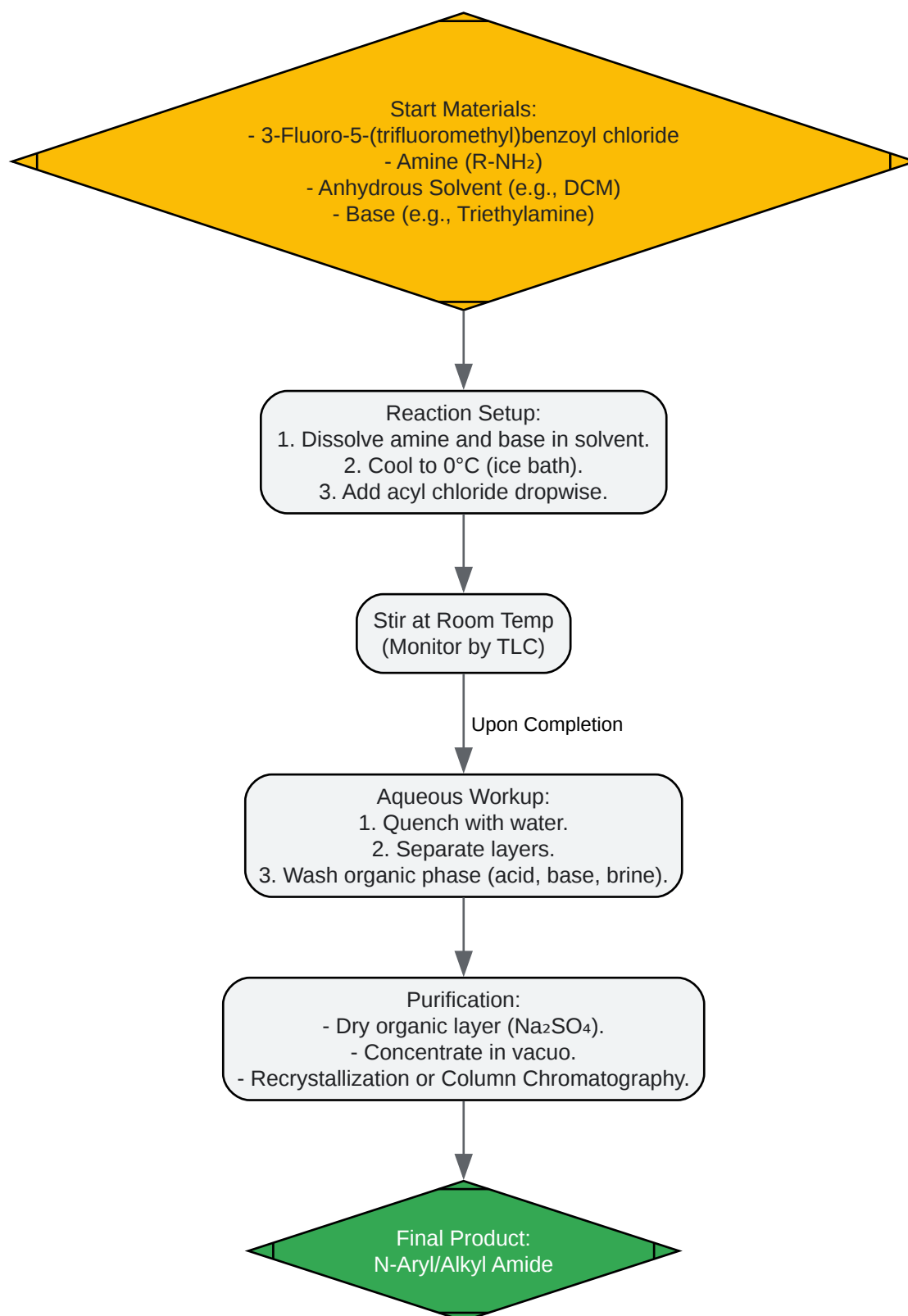
The unique electronic profile of **3-Fluoro-5-(trifluoromethyl)benzoyl chloride** makes it a preferred reagent for introducing the 3-fluoro-5-(trifluoromethyl)benzoyl moiety into molecules, a common strategy in medicinal chemistry to enhance biological activity and pharmacokinetic properties.<sup>[3][5]</sup>

Key Application Areas:

- **Pharmaceutical Development:** It serves as a critical building block for synthesizing a wide range of pharmacologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.<sup>[2][3]</sup> The fluorinated substituents can improve metabolic stability and binding affinity.<sup>[5]</sup>
- **Agrochemicals:** This compound is utilized in the development of advanced herbicides and fungicides. The incorporated fluorine atoms can increase the efficacy and selectivity of the final product.<sup>[1][3]</sup>
- **Material Science:** It is employed as a precursor for specialized fluorinated polymers and coatings that exhibit high chemical resistance and thermal stability.<sup>[2][3]</sup>

## The Acylation Reaction: A Workhorse of Synthesis

The primary utility of **3-Fluoro-5-(trifluoromethyl)benzoyl chloride** is in acylation reactions, most commonly the formation of amides and esters. The reaction with primary or secondary amines to form N-substituted amides is particularly significant in drug discovery.<sup>[6][7]</sup>



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Caption: Standard workflow for the synthesis of N-substituted amides.

# Validated Experimental Protocol: Synthesis of an N-Aryl Amide

This protocol provides a self-validating, step-by-step methodology for a representative acylation of an aromatic amine.

Objective: To synthesize N-(4-bromophenyl)-3-fluoro-5-(trifluoromethyl)benzamide.

Materials:

- **3-Fluoro-5-(trifluoromethyl)benzoyl chloride** (1.1 eq.)
- 4-Bromoaniline (1.0 eq.)
- Triethylamine (TEA) (1.2 eq.)
- Anhydrous Dichloromethane (DCM)
- 1 M HCl, Saturated NaHCO<sub>3</sub>, Brine
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Standard laboratory glassware, magnetic stirrer, and TLC setup.

Methodology:

- **Inert Atmosphere Setup:** Assemble a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. An inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acyl chloride by atmospheric moisture.[8]
- **Reagent Preparation:** In the flask, dissolve 4-bromoaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. The base (TEA) acts as a scavenger for the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
- **Controlled Addition:** Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction. Slowly, add a solution of **3-Fluoro-5-**

**(trifluoromethyl)benzoyl chloride** (1.1 eq.) in anhydrous DCM dropwise over 15-20 minutes. A rapid addition can lead to side reactions and reduced yield.

- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
- **In-Process Control (IPC):** Monitor the reaction's progress by Thin Layer Chromatography (TLC). A complete reaction is indicated by the consumption of the limiting reagent (4-bromoaniline). This step ensures the reaction is not prematurely terminated or unnecessarily prolonged.
- **Quenching and Workup:** Upon completion, transfer the mixture to a separatory funnel. Quench the reaction by adding deionized water. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated  $\text{NaHCO}_3$  solution (to remove any unreacted starting acid), and finally with brine (to initiate drying).<sup>[9]</sup>
- **Isolation and Purification:** Dry the separated organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to obtain the crude solid. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-(4-bromophenyl)-3-fluoro-5-(trifluoromethyl)benzamide.

## Safety, Handling, and Supplier Information

### Hazard Identification and Safe Handling

**3-Fluoro-5-(trifluoromethyl)benzoyl chloride** is a corrosive substance that causes severe skin burns and eye damage.<sup>[10]</sup> It is also moisture-sensitive and reacts with water, potentially liberating toxic gas.<sup>[11][12]</sup>

- **Personal Protective Equipment (PPE):** Always handle this reagent inside a chemical fume hood. Wear appropriate PPE, including a faceshield, goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.<sup>[10]</sup>
- **Storage:** Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.<sup>[12]</sup> The recommended

storage temperature is often 2-8 °C.<sup>[1]</sup> Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).

- **Spill & Disposal:** Absorb spills with an inert, dry material and dispose of as hazardous chemical waste according to local regulations.

## Sourcing and Supplier Specifications

This reagent is available from several major chemical suppliers. When sourcing, it is crucial to consider purity, which is typically determined by Gas Chromatography (GC).

Supplier	Typical Purity	Notes
Sigma-Aldrich (Merck)	95%	Discontinued product, contact for assistance.
Chem-Impex	≥ 98% (GC)	Provides detailed application information. <sup>[1]</sup>
Lab Pro Inc.	Min. 98.0% (GC,T)	Lists moisture sensitivity as a key condition to avoid. <sup>[8]</sup>
Tokyo Chemical Industry (TCI)	>98.0% (GC)(T)	Notes light and moisture sensitivity.

## Conclusion

**3-Fluoro-5-(trifluoromethyl)benzoyl chloride** is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its enhanced reactivity, driven by the powerful electron-withdrawing nature of the trifluoromethyl group, allows for efficient construction of complex molecular architectures. By understanding its chemical properties, handling requirements, and synthetic applications as detailed in this guide, researchers can safely and effectively leverage this potent building block to advance their scientific objectives.

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